REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([N+:11]([O-:13])=[O:12])=[C:4]([OH:10])[CH:5]=[C:6]([F:9])[C:7]=1[F:8].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[CH3:33][O:34][CH2:35][CH2:36]O.N(C(OC(C)C)=O)=NC(OC(C)C)=O>C1COCC1>[F:9][C:6]1[CH:5]=[C:4]([O:10][CH2:36][CH2:35][O:34][CH3:33])[C:3]([N+:11]([O-:13])=[O:12])=[C:2]([F:1])[C:7]=1[F:8]
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Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
FC=1C(=C(C=C(C1F)F)O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
3.93 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
|
Name
|
|
Quantity
|
1.18 mL
|
Type
|
reactant
|
Smiles
|
COCCO
|
Name
|
|
Quantity
|
2.91 mL
|
Type
|
reactant
|
Smiles
|
N(=NC(=O)OC(C)C)C(=O)OC(C)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added at 0° C.
|
Type
|
CUSTOM
|
Details
|
The volatiles were evaporated
|
Type
|
DISSOLUTION
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Details
|
the residue was dissolved in CH2Cl2 (100 ml)
|
Type
|
WASH
|
Details
|
the organic layer was washed with water (100 ml), brine (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
was purified over flash silica gel chromatography
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=C(C(=C1)OCCOC)[N+](=O)[O-])F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |